{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine
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Overview
Description
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine is an organic compound characterized by its unique structure, which includes an ethoxy group, a methylethyl group, and a sulfonyl amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce a nitro group, followed by reduction to form an amine. The amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonyl group. Finally, the ethoxy and methylethyl groups are introduced through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Sulfonamides and other substituted derivatives
Scientific Research Applications
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine: Unique due to its specific substituents and their arrangement.
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(ethylpropyl)amine: Similar structure but with different alkyl groups.
{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylbutyl)amine: Another similar compound with a different alkyl chain length
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H25NO3S |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-ethoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-6-12(5)16-20(17,18)15-10-13(11(3)4)8-9-14(15)19-7-2/h8-12,16H,6-7H2,1-5H3 |
InChI Key |
DBLYZAIAEWWZRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OCC |
Origin of Product |
United States |
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